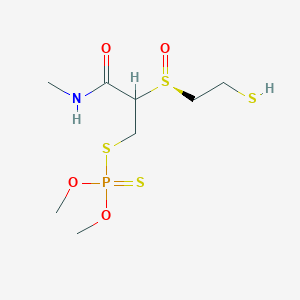
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as Methomyl-S-oxide, has been found to have a wide range of potential applications in various fields of research, including biochemistry, physiology, and toxicology.
Wirkmechanismus
The mechanism of action of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide is not fully understood, but it is believed to involve the interaction of the sulfoxide group with various biomolecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can then have downstream effects on various physiological systems.
Biochemical and Physiological Effects:
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been found to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, for example, this compound has been found to have potential effects on neurotransmitter release and synaptic function. In the cardiovascular system, it has been found to have potential effects on blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in scientific research is its potential versatility. This compound has been found to have potential applications in a wide range of fields, from biochemistry to physiology to toxicology. Additionally, its relatively simple synthesis method and availability make it an attractive option for many researchers.
One limitation of using S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in scientific research is its potential toxicity. This compound has been found to have potential toxic effects on various physiological systems, which can limit its use in certain experiments. Additionally, its potential interactions with other biomolecules can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its interactions with various biomolecules and physiological systems.
2. Development of new experimental methods and techniques for studying the effects of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide on various physiological systems.
3. Investigation of the potential therapeutic applications of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in the treatment of various diseases and disorders.
4. Exploration of the potential environmental and ecological effects of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide, including its potential toxicity to various organisms.
Synthesemethoden
The synthesis of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide involves the reaction of Methomyl with hydrogen peroxide in the presence of a catalyst. This process results in the formation of the sulfoxide compound, which can then be further purified and analyzed.
Wissenschaftliche Forschungsanwendungen
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been extensively studied for its potential use in various fields of scientific research. In biochemistry, this compound has been found to have potential applications in the study of enzyme activity and protein function. It has also been studied for its potential use as a tool for the identification and characterization of various biomolecules.
In physiology, S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been studied for its potential effects on various physiological systems, including the nervous system, cardiovascular system, and respiratory system. It has been found to have potential applications in the study of these systems, as well as in the development of new treatments for various diseases and disorders.
Eigenschaften
CAS-Nummer |
18278-41-6 |
|---|---|
Molekularformel |
C8H18NO4PS4 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-dimethoxyphosphinothioylsulfanyl-N-methyl-2-[(S)-2-sulfanylethylsulfinyl]propanamide |
InChI |
InChI=1S/C8H18NO4PS4/c1-9-8(10)7(18(11)5-4-15)6-17-14(16,12-2)13-3/h7,15H,4-6H2,1-3H3,(H,9,10)/t7?,18-/m0/s1 |
InChI-Schlüssel |
WFODEHNCKQKZAF-SFONLDFMSA-N |
Isomerische SMILES |
CNC(=O)C(CSP(=S)(OC)OC)[S@@](=O)CCS |
SMILES |
CNC(=O)C(CSP(=S)(OC)OC)S(=O)CCS |
Kanonische SMILES |
CNC(=O)C(CSP(=S)(OC)OC)S(=O)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)










![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)